molecular formula C13H20ClN B13575048 (4-Cyclohexylphenyl)methanamine hydrochloride

(4-Cyclohexylphenyl)methanamine hydrochloride

Cat. No.: B13575048
M. Wt: 225.76 g/mol
InChI Key: PABHWVHRIMUFBJ-UHFFFAOYSA-N
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Description

(4-Cyclohexylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C13H20ClN. It is a crystalline solid that is often used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclohexylphenyl)methanamine hydrochloride typically involves the reaction of 4-cyclohexylbenzaldehyde with ammonia or an amine source under reductive amination conditions. This process can be catalyzed by hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: (4-Cyclohexylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH), acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(4-Cyclohexylphenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality.

    Medicine: It serves as a precursor for the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (4-Cyclohexylphenyl)methanamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or the binding affinity of receptors. This can modulate various biochemical pathways, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

    (4-Methylphenyl)methanamine hydrochloride: Similar structure but with a methyl group instead of a cyclohexyl group.

    (4-Ethylphenyl)methanamine hydrochloride: Similar structure but with an ethyl group instead of a cyclohexyl group.

    (4-Phenyl)methanamine hydrochloride: Lacks the cyclohexyl group, making it less bulky and potentially less selective in biological interactions.

Uniqueness: (4-Cyclohexylphenyl)methanamine hydrochloride is unique due to its cyclohexyl group, which provides steric bulk and hydrophobic character. This can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug development and chemical synthesis.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

(4-cyclohexylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h6-9,12H,1-5,10,14H2;1H

InChI Key

PABHWVHRIMUFBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CN.Cl

Origin of Product

United States

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